2-isopropyl-1H-benzo[d]imidazole

Thermal analysis Physicochemical characterization Process chemistry

2-Isopropyl-1H-benzo[d]imidazole (CAS 5851-43-4) is a 2-substituted benzimidazole derivative featuring an isopropyl group at the C2 position. This substitution imparts distinct steric bulk and lipophilic character compared to unsubstituted benzimidazole or methyl/ethyl analogs.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 5851-43-4
Cat. No. B1361389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isopropyl-1H-benzo[d]imidazole
CAS5851-43-4
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CC=CC=C2N1
InChIInChI=1S/C10H12N2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12)
InChIKeyRITUGMAIQCZEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-1H-benzo[d]imidazole (CAS 5851-43-4): Core Structural and Physicochemical Profile


2-Isopropyl-1H-benzo[d]imidazole (CAS 5851-43-4) is a 2-substituted benzimidazole derivative featuring an isopropyl group at the C2 position. This substitution imparts distinct steric bulk and lipophilic character compared to unsubstituted benzimidazole or methyl/ethyl analogs [1]. The compound exhibits a melting point of 237–238 °C and a calculated LogP of approximately 2.69, indicative of moderate lipophilicity . Its molecular weight is 160.22 g/mol, and it is typically supplied as a white to pale yellow crystalline solid with purities ≥97% from commercial sources .

Why Generic Substitution Fails: The Functional Consequences of 2-Isopropyl Substitution


Within the benzimidazole class, the identity and steric profile of the 2-substituent critically governs both physicochemical properties and functional utility. 2-Isopropyl-1H-benzo[d]imidazole differs fundamentally from its methyl, ethyl, or propyl analogs in steric bulk and conformational preference, which directly impacts its performance as a bulky proton source in stereoselective synthesis [1] and its thermal stability as evidenced by a melting point (237–238 °C) significantly higher than that of 2-propylbenzimidazole (reported T_fus = 421 K, approximately 148 °C) [2]. Generic substitution with a smaller alkyl group would compromise stereoselectivity in enolate protonation and alter the energetics of coordination chemistry applications.

Quantitative Differentiation: 2-Isopropyl-1H-benzo[d]imidazole vs. Closest Analogs


Enhanced Thermal Stability and Higher Melting Point Relative to 2-Propylbenzimidazole

Differential scanning calorimetry (DSC) measurements reveal that 2-isopropyl-1H-benzo[d]imidazole exhibits a significantly higher melting temperature (T_fus = 464 K, approx. 191 °C) compared to its linear-chain isomer, 2-propylbenzimidazole (T_fus = 421 K, approx. 148 °C) [1]. The isopropyl substitution thus confers a 43 K increase in melting point, indicating stronger intermolecular interactions in the solid state.

Thermal analysis Physicochemical characterization Process chemistry

Distinct Thermochemical Profile: Standard Molar Enthalpy of Formation in Condensed Phase

Static bomb combustion calorimetry determined the standard (p° = 0.1 MPa) molar enthalpy of formation in the condensed phase at T = 298.15 K for 2-isopropyl-1H-benzo[d]imidazole as Δ_fH°_m(cr) = –117.5 ± 2.3 kJ·mol⁻¹, compared to –121.7 ± 2.1 kJ·mol⁻¹ for 2-propylbenzimidazole [1]. The isopropyl derivative is approximately 4.2 kJ·mol⁻¹ less exothermic, reflecting the subtle energetic consequences of branching.

Thermochemistry Energetic materials Physical chemistry

Unique Utility as a Bulky Proton Source in Stereoselective Birch Reduction

In the Birch reduction of a chiral α,β-unsaturated imide, 2-isopropyl-1H-benzo[d]imidazole enabled a highly stereoselective protonation to afford the desired β,γ-unsaturated imide in good stereoselectivity (quantified as 90:10 dr in the full paper) [1]. In contrast, the less bulky 2-methylbenzimidazole provided only moderate stereoselectivity for the same substrate, underscoring the requirement for the isopropyl substituent's steric demand.

Stereoselective synthesis Asymmetric protonation Natural product synthesis

Demonstrated Application in Total Synthesis of Bioactive Polyketide PF1163B

The total synthesis of PF1163B, a depsipeptide natural product, relied critically on 2-isopropyl-1H-benzo[d]imidazole as a bulky proton source. The Birch reduction of α,β-unsaturated imide 4 employing this compound provided intermediate 12 in good stereoselectivity, enabling the subsequent carbon-chain elongation and amino acid coupling [1]. The authors explicitly note that the less hindered side chain in imide 4 necessitated the use of the bulkier isopropylbenzimidazole to achieve useful stereocontrol.

Total synthesis Natural products Depsipeptides

Crystallographically Characterized Platinum(II) Coordination Complex with Potential Anticancer Activity

2-Isopropyl-1H-benzo[d]imidazole forms a well-defined tetrachloroplatinate(II) complex, (C₁₀H₁₃N₂)₂[PtCl₄]·H₂O, whose crystal structure has been solved and spectroscopic properties fully characterized [1]. Preliminary cytotoxic evaluation of this complex (K1) against HeLa, A549, and Beas-2B cell lines showed higher inhibitory effects than the reference drug carboplatin after 48 h incubation [2]. While direct comparative data for other 2-alkylbenzimidazole-Pt complexes are limited in the same study, the isopropyl derivative's ability to form stable, structurally defined platinum complexes distinguishes it as a ligand scaffold for metallodrug development.

Coordination chemistry Medicinal inorganic chemistry Anticancer agents

Optimal Research and Industrial Applications for 2-Isopropyl-1H-benzo[d]imidazole


Stereoselective Protonation in Complex Natural Product Synthesis

Utilize 2-isopropyl-1H-benzo[d]imidazole as a bulky proton source in the Birch reduction of α,β-unsaturated imides to achieve high diastereoselectivity (up to 90:10 dr) [1]. This application is validated in the total synthesis of the polyketide PF1163B, where the isopropyl substituent's steric profile was essential for stereocontrol [2].

Ligand for Platinum-Based Anticancer Metallodrugs

Employ 2-isopropyl-1H-benzo[d]imidazole as a ligand to synthesize tetrachloroplatinate(II) complexes with crystallographically characterized structures [3]. Preliminary in vitro studies indicate that such complexes exhibit higher cytotoxicity than carboplatin against HeLa and A549 cancer cell lines, warranting further development as potential anticancer agents [4].

Thermochemical Reference Standard for Benzimidazole Derivatives

Use 2-isopropyl-1H-benzo[d]imidazole as a well-characterized thermochemical standard. Its standard molar enthalpy of formation (Δ_fH°_m(cr) = –117.5 ± 2.3 kJ·mol⁻¹) and melting point (T_fus = 464 K) have been rigorously determined by static bomb calorimetry and DSC, providing a reliable benchmark for computational and experimental studies on benzimidazole energetics [5].

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